molecular formula C8H8ClN3O2 B3013912 N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide CAS No. 53117-26-3

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide

Cat. No. B3013912
CAS RN: 53117-26-3
M. Wt: 213.62
InChI Key: HLAMOGDZFFDBQE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide is a chemical compound that has been the subject of various synthetic and structural studies. The compound is characterized by the presence of a 3-chlorophenyl group attached to a hydrazinecarbothioamide moiety. This structure is of interest due to its potential applications in the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as N-(3-chlorophenyl)hydrazinecarbothioamide, involves the reaction of 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol. This reaction yields a compound that exhibits a Zwitter ionic betain form as indicated by its 1H-NMR spectrum . Further condensation with aromatic aldehydes in the presence of glacial acetic acid leads to the formation of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides . These compounds can then undergo additional reactions to form various heterocyclic structures with potential biological activity.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide has been studied using spectroscopic methods and crystallography. For instance, the crystal structures of C,N-disubstituted acetamides have been determined, revealing the presence of intermolecular hydrogen bonds and halogen-π interactions that contribute to the stability of the crystal lattice . These interactions are crucial for understanding the molecular arrangement and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide and its derivatives can be inferred from related studies. The synthesized compounds can participate in various chemical reactions, including the formation of thiazolines when reacted with 2-bromo-1-(4-bromophenyl)ethanone in the presence of anhydrous potassium carbonate . The reactivity is influenced by the presence of the hydrazinecarbothioamide group, which can act as a nucleophile in condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide can be deduced from the properties of structurally related compounds. For example, the dihedral angles between aromatic rings and the acetamide group in similar molecules have been measured, providing insight into the molecular conformation . Hydrogen bonding and weak interactions such as C-H⋯O and C-H⋯F play a role in the solid-state packing of these molecules, which may affect their solubility, melting point, and other physical properties .

Scientific Research Applications

  • N-(3-chlorophenethyl)-4-nitrobenzamide

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound was synthesized in a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . The resulting bio-functional hybrid molecule could have potential applications in neuroscience and pharmacology .
    • Methods of Application : The compound was synthesized in a reaction and characterized using 1H, 13C NMR, UV, and mass spectral data .
    • Results or Outcomes : The synthesis resulted in a new bio-functional hybrid molecule .
  • Nicotinamide Derivatives

    • Scientific Field : Structural Chemistry
    • Application Summary : Four nicotinamide derivatives, including 2-chloro-N-(3-chlorophenyl)nicotinamide, were synthesized and characterized. These compounds have potential antibacterial and antibiofilm properties .
    • Methods of Application : The compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). They were then tested against several types of bacteria .
    • Results or Outcomes : One of the compounds, ND4, was found to be a good inhibitor candidate against Enterococcus faecalis .
  • N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound was synthesized for the first time in a reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride .
    • Methods of Application : The compound was synthesized in a reaction and characterized using 1H-, 13C-NMR, UV, and mass spectral data .
    • Results or Outcomes : The synthesis resulted in a new chlorine-containing ibuprofen derivative .
  • N-(3-chlorophenethyl)-4-nitrobenzamide
    • Scientific Field : Organic Chemistry
    • Application Summary : This compound was synthesized in a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .
    • Methods of Application : The compound was synthesized in a reaction .
    • Results or Outcomes : The synthesis resulted in a new bio-functional hybrid molecule .

properties

IUPAC Name

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-5-2-1-3-6(4-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAMOGDZFFDBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide

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